molecular formula C14H24O6 B185871 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate CAS No. 115118-68-8

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Cat. No.: B185871
CAS No.: 115118-68-8
M. Wt: 288.34 g/mol
InChI Key: SZJMXTBKYMLPTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common method involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction is carried out by slowly adding diisopropyl malonate to a solution of sodium hydride in dimethylformamide (DMF), keeping the temperature below 70°C. Then, 1,3-dibromo-2,2-dimethoxypropane is added, and the mixture is heated to reflux for 24 hours. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

    Dimethylformamide (DMF): Used as a solvent in the reaction.

    1,3-Dibromo-2,2-dimethoxypropane: A key reagent in the synthesis.

Major Products Formed

The major products formed from the reactions of this compound include various carboxylic acids, esters, and amides, which are useful in the synthesis of polymers, surfactants, and pharmaceuticals .

Scientific Research Applications

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl malonate
  • 1,3-Dibromo-2,2-dimethoxypropane
  • Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Uniqueness

This compound is unique due to its stability, solubility, and reactivity, which make it a versatile building block for various chemical syntheses. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds .

Properties

IUPAC Name

dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMXTBKYMLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406768
Record name Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115118-68-8
Record name Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L, two-necked flask containing 95% NaH (5.04 g, 210 mmol) was charged with 75 mL of DMF, evacuated, placed under a nitrogen atm, and cooled in an ice bath. Diisopropyl malonate (34.0 mL, 191 mmol) was carefully added dropwise via addition funnel under a positive flow of nitrogen (reaction vented through a needle placed in a septum on the second neck of the flask). After the addition of the malonate, the solution became very thick and yellow in color. After stirring for 1 h, the reaction was charged with 1,3-dibromo-2,2-dimethoxypropane (25.0 g, 95.4 mmol) in one portion and the reaction was heated to 140° C. for 24 h, upon which time the reaction became thick and orange in color. Saturated ammonium chloride (300 mL) was added and the mixture was extracted with hexanes (3×, 500 mL). The organic layers were combined, washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL), then dried over Na2SO4, filtered and concentrated to an oil. Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.) afforded the title compound as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.24 (d, 12H, J=6.0 Hz), 2.70 (s, 4H), 3.15 (s, 6H), 5.06 (m, 2H).
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (96.5 g, 2.413 mol, 60% in mineral oil) in dry N,N-dimethylformamide (900 ml) was added 1,3-bis(propan-2-yl) propanedioate (363.3 g, 1.930 mol) dropwise under nitrogen at a rate such that the temperature was maintained below 70° C. On cessation of hydrogen evolution, the mixture was heated to 130° C., to 3-dibromo-2,2-dimethoxypropane (252.8 g, 0.965 mol) was then introduced in one portion. The mixture was heated under reflux for 48 hours. The cooled mixture was poured into a saturated aqueous solution of ammonium chloride (300 mL) and extracted with methyl tert-butyl ether (300 mL). The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue was distilled in vacuo (oil pump) to afford 52.7 g of dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless oil (yield was 58.2%). 1H NMR (400 MHz, CDCl3) δ ppm 5.02 (m J=6.4 Hz, 2 H), 3.12 (s, 6 H), 2.66 (s, 4 H), 1.11 (d, J=6.4 Hz, 12 H).
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
363.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-dibromo-2,2-dimethoxypropane
Quantity
252.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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